C.I. Reactive yellow 86

Description

The exact mass of the compound Dtxsid80894186 is 665.9497604 g/mol and the complexity rating of the compound is 1300. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality C.I. Reactive yellow 86 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C.I. Reactive yellow 86 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N8O9S2.2Na/c1-3-28-14(30)11(13(21)29)6(2)12(15(28)31)27-26-8-4-7(22-18-24-16(19)23-17(20)25-18)9(38(32,33)34)5-10(8)39(35,36)37;;/h4-5,30H,3H2,1-2H3,(H2,21,29)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFHPDGARHNFJI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N8Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890104 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70865-29-1, 61951-86-8 | |

| Record name | Reactive yellow 86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070865291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl]azo]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE YELLOW 86 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99955Q89LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

C.I. Reactive yellow 86 chemical structure and properties

An In-depth Technical Guide to C.I. Reactive Yellow 86

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Yellow 86 is a monochlorotriazine (MCT) reactive dye, a class of synthetic colorants known for forming covalent bonds with the hydroxyl groups of cellulosic fibers such as cotton and viscose. This covalent fixation imparts high wash fastness to the dyed materials. Reactive Yellow 86 produces a brilliant greenish-yellow hue and is utilized in the textile industry for dyeing and printing applications. Its chemical structure features a single azo chromophore linked to a dichlorotriazinyl reactive group. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and application.

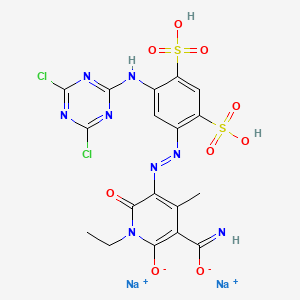

Chemical Structure

The chemical structure of C.I. Reactive Yellow 86 is characterized by a substituted pyridone azo-linked to a disulfonated benzene (B151609) ring, which in turn is attached to a dichlorotriazine ring.

Caption: Chemical structure of C.I. Reactive Yellow 86.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of C.I. Reactive Yellow 86 is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate | [1] |

| Synonyms | Reactive Yellow MX-8G, Procion Brilliant Yellow M 8G, Reactive Light Yellow X 7G | [1] |

| CAS Number | 61951-86-8, 70865-29-1 | [1][2][3] |

| C.I. Name | C.I. Reactive Yellow 86 | [2][3] |

| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [2][4] |

| Molecular Weight | 667.37 g/mol | [2] |

| Appearance | Yellow powder | [2][5] |

| Solubility | 30 g/L in water at 50°C | [2][5] |

| Behavior in Acid | Turns yellow in concentrated sulfuric acid, becoming pale yellow upon dilution. | [2][5] |

| Oral LD50 (Rat) | > 5000 mg/kg | [6] |

| Skin Irritation (Rabbit) | Not an irritant | [6] |

| Eye Irritation | Slightly irritant | [6] |

Experimental Protocols

Synthesis of C.I. Reactive Yellow 86

The synthesis of C.I. Reactive Yellow 86 involves a multi-step process, beginning with the condensation of 4,6-diaminobenzene-1,3-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine, followed by diazotization and coupling with 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.[2][5]

Step 1: Condensation

-

Reactants: 4,6-Diaminobenzene-1,3-disulfonic acid and 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

-

Procedure: An aqueous solution of 4,6-diaminobenzene-1,3-disulfonic acid is prepared and cooled to 0-5°C. Cyanuric chloride is added portion-wise while maintaining the temperature and a neutral to slightly acidic pH (6.5-7.0) by the addition of a weak base, such as sodium bicarbonate. The reaction is stirred until the condensation is complete, which can be monitored by thin-layer chromatography (TLC).

Step 2: Diazotization

-

Reactant: The product from Step 1.

-

Procedure: The condensation product is dissolved in water and cooled to 0-5°C. Hydrochloric acid is added, followed by the dropwise addition of a sodium nitrite (B80452) solution. The reaction is stirred at this low temperature for approximately one hour to ensure complete formation of the diazonium salt. The excess nitrous acid can be quenched with sulfamic acid.

Step 3: Coupling

-

Reactants: The diazonium salt from Step 2 and 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

-

Procedure: The coupling component, 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, is dissolved in an alkaline aqueous solution. The diazonium salt solution is then slowly added to this solution while maintaining a temperature of 0-10°C and a slightly alkaline pH. The reaction mixture is stirred until the coupling reaction is complete.

Step 4: Isolation and Purification

-

Procedure: The resulting dye is precipitated from the reaction mixture by the addition of sodium chloride (salting out). The precipitate is then filtered, washed with a brine solution to remove impurities, and dried to yield C.I. Reactive Yellow 86 as a yellow powder.

Caption: Workflow for the synthesis of C.I. Reactive Yellow 86.

Application in Cotton Dyeing (Exhaust Method)

The following is a general laboratory-scale protocol for dyeing cotton fabric with C.I. Reactive Yellow 86.

-

Preparation of the Dyebath:

-

Accurately weigh the cotton fabric to be dyed.

-

Calculate the required amount of C.I. Reactive Yellow 86 based on the desired depth of shade (e.g., 1% on weight of fabric).

-

Prepare a stock solution of the dye by pasting it with a small amount of cold water and then dissolving it in hot water (around 50°C).

-

Fill a dyeing vessel with water to the desired liquor ratio (e.g., 1:20).

-

Add the dissolved dye solution to the dyebath.

-

-

Dyeing Procedure:

-

Introduce the wetted cotton fabric into the dyebath at room temperature.

-

Gradually raise the temperature to 60-80°C over 20-30 minutes.

-

Add an electrolyte, such as sodium chloride or sodium sulfate (B86663) (e.g., 60-80 g/L), in portions over 15-20 minutes to aid in the exhaustion of the dye onto the fiber.

-

Continue dyeing at this temperature for 30-45 minutes.

-

-

Fixation:

-

Add an alkali, such as sodium carbonate (soda ash) (e.g., 15-20 g/L), to the dyebath to raise the pH to approximately 10.5-11.5. This facilitates the covalent reaction between the dye and the cotton fiber.

-

Continue the dyeing process at the same temperature for another 45-60 minutes.

-

-

Washing and Soaping:

-

After dyeing, drain the dyebath.

-

Rinse the dyed fabric thoroughly with cold water to remove unfixed dye and residual chemicals.

-

Perform a soaping treatment by washing the fabric in a solution containing a non-ionic detergent (e.g., 2 g/L) at or near boiling for 10-15 minutes.

-

Rinse the fabric again with hot and then cold water until the water runs clear.

-

Dry the dyed fabric.

-

Caption: Experimental workflow for dyeing cotton with Reactive Yellow 86.

Conclusion

C.I. Reactive Yellow 86 is a valuable colorant in the textile industry due to its brilliant yellow shade and excellent wash fastness properties on cellulosic fibers. The information provided in this technical guide, including its chemical properties, a detailed synthesis outline, and a representative dyeing protocol, serves as a comprehensive resource for researchers and scientists in the fields of dye chemistry and textile science. The provided experimental frameworks can be adapted for further research and development in the area of reactive dyes.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Yellow 86

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Reactive Yellow 86 is a monoazo reactive dye characterized by its brilliant greenish-yellow hue. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Reactive Yellow 86, intended for an audience with a strong background in organic chemistry and dye manufacturing. The synthesis involves a three-stage process commencing with the condensation of 4,6-diaminobenzene-1,3-disulfonic acid and 2,4,6-trichloro-1,3,5-triazine, followed by diazotization and subsequent coupling with a pyridone derivative. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis pathway and manufacturing workflow.

Chemical Identity and Properties

| Property | Value |

| C.I. Name | Reactive Yellow 86 |

| C.I. Number | 192755 |

| CAS Number | 61951-86-8[1] |

| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂[1] |

| Molecular Weight | 667.37 g/mol [1] |

| Appearance | Yellow powder |

| Solubility in Water | 30 g/L at 50°C[1] |

Synthesis of C.I. Reactive Yellow 86

The synthesis of C.I. Reactive Yellow 86 is a multi-step process that can be broadly categorized into three key stages:

-

Condensation: Formation of the intermediate, 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-6-aminobenzene-1,3-disulfonic acid.

-

Diazotization: Conversion of the remaining primary amino group on the intermediate to a diazonium salt.

-

Coupling: Reaction of the diazonium salt with a coupling component to form the final azo dye.

Stage 1: Condensation

The first stage involves the reaction of one of the amino groups of 4,6-diaminobenzene-1,3-disulfonic acid with one of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This is a nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

Reactants:

-

4,6-Diaminobenzene-1,3-disulfonic acid

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

-

Sodium Carbonate (or other suitable acid scavenger)

-

Water

-

Ice

-

-

Procedure:

-

A stirred suspension of 2,4,6-trichloro-1,3,5-triazine is prepared in a mixture of ice and water to maintain a low temperature.

-

A neutralized aqueous solution of 4,6-diaminobenzene-1,3-disulfonic acid is added gradually to the cyanuric chloride suspension.

-

The reaction temperature is maintained at 0-5°C.

-

The pH of the reaction mixture is maintained at a weakly acidic to neutral range (approximately 4.5-5.5) by the controlled addition of an acid scavenger, such as a sodium carbonate solution.

-

The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

The resulting intermediate, 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-6-aminobenzene-1,3-disulfonic acid, is used directly in the next stage.

-

Stage 2: Diazotization

The intermediate from the condensation stage is then diazotized. This involves treating the remaining primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form a diazonium salt.

Experimental Protocol:

-

Reactants:

-

Intermediate from Stage 1

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ice

-

-

Procedure:

-

The reaction mixture containing the intermediate from Stage 1 is cooled to 0-5°C using an ice bath.

-

A solution of sodium nitrite is added slowly to the acidic solution of the intermediate.

-

The temperature is strictly maintained below 5°C to prevent the decomposition of the unstable diazonium salt.

-

The completion of the diazotization is confirmed by a positive test with starch-iodide paper, indicating a slight excess of nitrous acid.

-

Stage 3: Coupling

The final step is the azo coupling reaction, where the diazonium salt formed in Stage 2 reacts with a coupling component. For C.I. Reactive Yellow 86, the coupling component is 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

Experimental Protocol:

-

Reactants:

-

Diazonium salt solution from Stage 2

-

6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

-

Sodium Carbonate or other suitable base

-

Water

-

-

Procedure:

-

An aqueous solution of 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is prepared.

-

The diazonium salt solution is slowly added to the coupling component solution.

-

The temperature is maintained at a low level, typically between 0-10°C.

-

The pH of the reaction mixture is maintained in the weakly alkaline range (approximately 8-9) by the addition of a base like sodium carbonate to facilitate the coupling reaction.

-

The reaction is stirred until the coupling is complete.

-

The final dye is then isolated from the reaction mixture, often by salting out with sodium chloride, followed by filtration and drying.

-

Manufacturing Process Workflow

The overall manufacturing process for C.I. Reactive Yellow 86 can be visualized as a sequential flow of the three main synthesis stages, followed by product isolation and finishing.

Caption: Manufacturing workflow for C.I. Reactive Yellow 86.

Chemical Synthesis Pathway

The chemical transformations involved in the synthesis of C.I. Reactive Yellow 86 are depicted in the following signaling pathway diagram.

Caption: Chemical synthesis pathway of C.I. Reactive Yellow 86.

Quantitative Data Summary

While specific yields and purity data from industrial manufacturing are proprietary, the following table summarizes typical parameters based on general laboratory-scale synthesis of similar reactive dyes.

| Parameter | Stage 1: Condensation | Stage 2: Diazotization | Stage 3: Coupling | Overall |

| Molar Ratio (Reactant:Substrate) | ~1:1 | ~1:1 | ~1:1 | - |

| Typical Yield | >95% | >90% | >85% | 70-80% |

| Purity of Product | - | - | >95% (after purification) | >95% |

| Reaction Time | 2-4 hours | 1-2 hours | 2-4 hours | 5-10 hours |

Conclusion

The synthesis of C.I. Reactive Yellow 86 is a well-established process in the dye manufacturing industry. Successful and high-yield synthesis is contingent on the precise control of reaction parameters, particularly temperature and pH, at each stage. The use of a dichlorotriazinyl reactive group provides a mechanism for the dye to form a covalent bond with cellulosic fibers, resulting in excellent wash fastness. The procedures and pathways outlined in this guide provide a foundational understanding for researchers and professionals involved in the development and manufacturing of reactive dyes.

References

C.I. Reactive Yellow 86: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to C.I. Reactive Yellow 86, a single azo reactive dye. It covers its chemical identity, physicochemical properties, synthesis pathway, and primary applications, with a focus on presenting data relevant to a scientific audience.

Chemical Identification and Properties

C.I. Reactive Yellow 86 is a reactive dye characterized by its brilliant green-yellow hue.[1][2] It is primarily utilized in the textile industry for dyeing cellulosic fibers.[1][2][3] The dye forms a covalent bond with the fiber, ensuring good color fastness.[3]

Table 1: Physicochemical Properties of C.I. Reactive Yellow 86

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [3][4][5][6][7] |

| Molecular Weight | 667.37 g/mol | [1][4][5][7] |

| IUPAC Name | disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate | [8][9] |

| CAS Registry Number | 61951-86-8 | [1][4][5][8] |

| Appearance | Yellow powder; saline suspension | [1][2][3] |

| Synonyms | ReactiveflavineX-7G, Reactive Yellow M8G, C.I. 192755 | [1][2][5][10] |

| Water Solubility | 30 g/L (at 50°C) | [1][2] |

| Hydrogen Bond Donor Count | 3 | [8] |

| Hydrogen Bond Acceptor Count | 15 | [8] |

| Topological Polar Surface Area | 290 Ų | [8] |

Synthesis Pathway

While detailed, step-by-step experimental protocols for laboratory synthesis are not extensively published in publicly available literature, the industrial manufacturing process for C.I. Reactive Yellow 86 is established. The synthesis is a multi-step process involving the condensation of key intermediates, followed by a diazotization and coupling reaction.

Key Manufacturing Steps:

-

Condensation: The process begins with the condensation reaction between 4,6-Diaminobenzene-1,3-disulfonic acid and 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

-

Diazotization: The product from the condensation step then undergoes diazotization to form a diazonium salt.

-

Azo Coupling: Finally, the diazonium salt is coupled with 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

-

Salting Out: The final dye product is isolated from the reaction mixture by salting out.[1][2]

The logical workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for C.I. Reactive Yellow 86.

Applications

The primary application of C.I. Reactive Yellow 86 is in the textile industry. Its reactive groups, specifically the dichlorotriazine moiety, allow it to form strong covalent bonds with the hydroxyl groups in cellulosic fibers such as cotton and viscose rayon.[3]

-

Dyeing: It is used for jig dyeing or disseminated dyeing of cotton and viscose fiber yarns and fabrics.[1][2]

-

Printing: The dye is also suitable for direct printing, resist printing, and discharge printing on cotton and rayon fibers.[1][2]

-

Research: While primarily an industrial dye, it is broadly categorized as a multifunctional dye that can be a tool in biological experiments for observing cell structures or tracking biomolecules.[11] However, specific applications in signaling pathway analysis or drug development are not documented in the reviewed literature.

Safety and Handling

C.I. Reactive Yellow 86 is classified as an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn during handling.[3] Operations should be conducted in a well-ventilated area to avoid inhalation of dust or aerosols.[3]

-

WGK (Water Hazard Class) Germany: 3 (Highly hazardous to water)[2][3][6]

-

Storage: Recommended storage is at room temperature or between 2-8°C.[2][3][4][6]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. REACTIVE YELLOW 86 | 61951-86-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. calpaclab.com [calpaclab.com]

- 5. khushidyechem.com [khushidyechem.com]

- 6. 61951-86-8 CAS MSDS (REACTIVE YELLOW 86) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2) | C18H14Cl2N8Na2O9S2 | CID 122231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Physicochemical Properties of C.I. Reactive Yellow 86 (CAS Number: 61951-86-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Yellow 86, identified by the CAS number 61951-86-8, is a synthetic organic compound classified as a reactive azo dye. Its chemical structure incorporates multiple functional groups, including sulfonic acid and a dichlorotriazine moiety, which contribute to its solubility and reactivity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support research, development, and safety assessments. While this substance is primarily used in the textile industry, understanding its fundamental chemical and physical characteristics is crucial for any scientific investigation or application.

Chemical Identity

| Identifier | Value |

| CAS Number | 61951-86-8 |

| IUPAC Name | disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate[1][2] |

| Synonyms | C.I. Reactive Yellow 86, Reactive Yellow MX-8G, Procion Yellow MX-8G[3] |

| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂[3][4][5] |

| Molecular Weight | 667.37 g/mol [3][4] |

| Molecular Structure | Single azo dye[3] |

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Yellow to brilliant green-yellow powder | At standard conditions. |

| Melting Point | Not Available | Often not applicable for complex dyes which may decompose at elevated temperatures. |

| Boiling Point | Not Available | Decomposes before boiling. |

| Water Solubility | 30 g/L (at 50°C)[3] | The sulfonic acid groups and sodium salt form contribute to its water solubility. |

| pKa (Dissociation Constant) | Not Available | The molecule contains multiple acidic and basic functional groups. |

| logP (Octanol-Water Partition Coefficient) | Not Available | A study on its partitioning in micellar media exists, but a standard logP value is not reported. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of C.I. Reactive Yellow 86 are not specifically published. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), provide a framework for their determination.

Determination of Melting Point/Melting Range (Based on OECD Guideline 102)[6][7][8]

-

Principle: This guideline describes several methods for determining the temperature at which the phase transition from solid to liquid occurs. For a pure substance, this is a sharp melting point, while for mixtures or impure substances, it is a melting range.

-

Apparatus: Common methods include the capillary tube method (using a liquid bath or a metal block), hot-stage microscopy, and differential scanning calorimetry (DSC).

-

Methodology (Capillary Method):

-

A small, finely powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is placed in a heating block or liquid bath with a calibrated thermometer.

-

The temperature is raised at a slow, controlled rate.

-

The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

-

Determination of Boiling Point (Based on OECD Guideline 103)[9][10]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Methods include the ebulliometer, dynamic vapor pressure measurement, and distillation methods.

-

Methodology (Distillation Method):

-

A sample of the liquid is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.

-

The temperature at which the liquid boils and a stable vapor-liquid equilibrium is achieved is recorded as the boiling point. For substances that decompose, this method may not be suitable.

-

Determination of Water Solubility (Based on OECD Guideline 105)[11][12][13]

-

Principle: This guideline outlines methods to determine the saturation mass concentration of a substance in water at a given temperature.

-

Apparatus: The two primary methods are the column elution method (for solubilities below 10⁻² g/L) and the flask method (for solubilities above 10⁻² g/L).

-

Methodology (Flask Method):

-

An excess amount of the solid substance is added to a flask containing pure water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the substance in the aqueous solution is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Determination of Dissociation Constant (pKa) (Based on OECD Guideline 112)[14]

-

Principle: The pKa is a measure of the strength of an acid in solution. It is the pH at which the ionized and unionized forms of the substance are present in equal concentrations.

-

Apparatus: Methods include potentiometric titration, spectrophotometry, and conductometry.

-

Methodology (Potentiometric Titration):

-

A known concentration of the substance is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of this curve.

-

Determination of n-Octanol/Water Partition Coefficient (logP) (Based on OECD Guideline 107)

-

Principle: The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is an indicator of the hydrophobicity of a substance.

-

Apparatus: The shake-flask method is the most common.

-

Methodology (Shake-Flask Method):

-

A small amount of the substance is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for partitioning of the substance between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to separate the n-octanol and water layers.

-

The concentration of the substance in each phase is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.

-

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties discussed in this guide.

Caption: Generalized workflow for determining key physicochemical properties.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2) | C18H14Cl2N8Na2O9S2 | CID 122231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

Health and safety data for C.I. Reactive yellow 86

An In-depth Technical Guide to the Health and Safety of C.I. Reactive Yellow 86

This guide provides a comprehensive overview of the health and safety data for C.I. Reactive Yellow 86, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

C.I. Reactive Yellow 86 is a single azo reactive dye.[1] It appears as a yellow to dark brown powder.[2] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| C.I. Name | Reactive Yellow 86 | [2] |

| CAS Number | 61951-86-8 | [2] |

| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [3][4] |

| Molecular Weight | 667.37 g/mol | [3] |

| Appearance | Yellow to Dark Brown Powder | [2] |

| Physical State | Powder | [2] |

| Odor | Odorless | [2] |

| pH Value | 4.5 – 6.5 (in solution) | [2] |

| Solubility in Water | > 100 g/L (at 25°C) | [2] |

| Density | 600 – 800 kg/m ³ | [2] |

| Vapor Pressure | Not applicable | [2] |

| Flash Point | Not applicable | [2] |

Toxicological Data

The available toxicological data for C.I. Reactive Yellow 86 is limited. The primary information comes from acute toxicity studies and irritation assessments.

| Test | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | [2] |

| Dermal Irritation | Rabbit | Dermal | Not an irritant | [2] |

| Eye Irritation | - | Eye | Slightly irritant | [2] |

| Mutagenicity | - | - | No mutagenic effects reported | [2] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies on C.I. Reactive Yellow 86 are not publicly available. However, such studies generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the substance in a single dose to a group of fasted animals. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.

-

Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the substance is applied to a shaved patch of skin on an animal (typically a rabbit) and covered with a gauze patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

-

Acute Eye Irritation/Corrosion (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals.

Ecotoxicity Data

Occupational Exposure Limits

There are no established occupational exposure limits (e.g., Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH) specifically for C.I. Reactive Yellow 86.[6][7][8]

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Handling: Handle in accordance with good industrial hygiene and safety procedures.[2] Avoid dust formation and all unnecessary exposure.[2] When using, do not eat, drink, or smoke.[2]

-

Storage: Keep in a cool, dry place away from heat.[2] Keep the container tightly closed when not in use.[2]

-

Materials to Avoid: Strong reducing agents and oxidizing agents.[2]

Personal Protective Equipment (PPE)

A systematic approach should be taken when selecting and using PPE.

Caption: Personal Protective Equipment (PPE) selection workflow for handling C.I. Reactive Yellow 86.

First Aid and Spill Response

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air.

-

Skin Contact: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[9] Take off contaminated clothing and wash it before reuse.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9]

-

Ingestion: Rinse mouth. Call a POISON CENTER or physician if you feel unwell.

Spill Response

In the event of a spill, a clear and logical workflow should be followed to ensure safety and proper cleanup.

Caption: Spill response workflow for C.I. Reactive Yellow 86.

Stability and Reactivity

-

Reactivity: The product is stable under normal conditions.[2]

-

Hazardous Decomposition: On exposure to high temperatures, it may decompose, releasing toxic vapors.[2]

-

Hazardous Reactions: No hazardous reactions are known under normal conditions of use.[2]

-

Materials to Avoid: Strong reducing agents and oxidizing agents.[2]

Disposal Considerations

Dispose of C.I. Reactive Yellow 86 in a safe manner in accordance with local and national regulations.[2] Ensure that containers are completely empty before discarding.[2]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. reactive yellow 86 practical grade [chembk.com]

- 4. 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2) | C18H14Cl2N8Na2O9S2 | CID 122231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C.I. Reactive yellow 86 | 70865-29-1 | Benchchem [benchchem.com]

- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 7. TLV Chemical Substances Introduction - ACGIH [acgih.org]

- 8. osha.gov [osha.gov]

- 9. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

C.I. Reactive Yellow 86: A Technical Guide to the Mechanism of Action

Audience: Researchers, scientists, and chemical development professionals.

Abstract: This document provides an in-depth technical examination of the mechanism of action for C.I. Reactive Yellow 86 (CAS No. 61951-86-8), a monochloroazo, dichlorotriazine-type reactive dye. It details the covalent fixation reaction with cellulosic fibers, the competing hydrolysis side-reaction, and the key environmental factors influencing reaction kinetics. The guide includes structured data tables, a detailed experimental protocol for determining fixation efficiency, and a visualization of the reaction pathway to offer a comprehensive resource for professionals in the field.

Chemical & Physical Properties

C.I. Reactive Yellow 86 is a single azo anionic dye, notable for its brilliant green-yellow hue.[1] Its primary application is the dyeing of cellulosic fibers such as cotton and viscose.[1] The key to its function lies in the dichlorotriazine (DCT) reactive group, which allows it to form a direct, covalent bond with the fiber substrate.[2][3]

| Property | Value | Reference |

| C.I. Name | Reactive Yellow 86 | [1] |

| CAS Number | 61951-86-8 | [1][4] |

| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [1][4][5] |

| Molecular Weight | 667.37 g/mol | [1][4] |

| Molecular Structure | Single Azo, Dichlorotriazine | [1][3] |

| Solubility in Water | 30 g/L (at 50°C) | [1] |

| Application | Dyeing of cotton, viscose, and other cellulosic fibers.[1] |

Core Mechanism of Action: Covalent Fixation

The "mechanism of action" for a reactive dye describes the chemical reaction that permanently affixes the chromophore to the fiber. For C.I. Reactive Yellow 86 on a cellulosic fiber like cotton, this is a two-step process involving a nucleophilic substitution reaction.[2][6]

Step 1: Activation of Cellulose (B213188) The process requires an alkaline medium, typically achieved by adding sodium carbonate (Na₂CO₃) or a stronger alkali like sodium hydroxide (B78521) (NaOH).[2][7] The alkali abstracts a proton from a hydroxyl group on the glucose unit of the cellulose polymer, creating a highly nucleophilic cellulosate anion (Cell-O⁻).[6][8]

Step 2: Nucleophilic Substitution The activated cellulosate anion attacks one of the electron-deficient carbon atoms on the dichlorotriazine ring of the dye molecule. The triazine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of its nitrogen atoms and the two chlorine atoms. This attack displaces one of the chloride ions (a good leaving group), resulting in the formation of a stable, covalent ether bond between the dye molecule and the cellulose fiber.[2][7] This strong bond is responsible for the excellent wash fastness of reactive dyes.[7]

Competing Reaction: Hydrolysis

The primary factor reducing the efficiency of the reactive dyeing process is the competing reaction of hydrolysis.[9] In the alkaline dyebath, the hydroxyl ions (OH⁻) from water are also strong nucleophiles and compete with the cellulosate anions.

When a hydroxyl ion attacks the dichlorotriazine ring instead of the fiber, an identical nucleophilic substitution occurs, but the chlorine atom is replaced by a hydroxyl group (-OH).[7][9] This "hydrolyzed" dye is no longer reactive towards the cellulose fiber as the hydroxyl group is a poor leaving group compared to chloride.[9] This unfixed, hydrolyzed dye remains in the dyebath and subsequent wash water, contributing to colored effluent and reducing the overall efficiency of the process.[9][10]

Reaction Kinetics and Influencing Factors

The balance between fixation and hydrolysis is critical for dyeing efficiency and is governed by several factors. As a dichlorotriazine dye, Reactive Yellow 86 is considered a "cold brand" dye, meaning it has high reactivity and can be applied at lower temperatures compared to other reactive dye types.

| Factor | Effect on Fixation | Effect on Hydrolysis | Rationale |

| Temperature | Rate increases | Rate increases significantly | Both reactions are temperature-dependent, but the rate of hydrolysis often increases more rapidly with temperature than fixation.[9] For high-reactivity dyes, lower temperatures (e.g., 25-40°C) are preferred. |

| pH (Alkali) | Rate increases | Rate increases | Higher pH increases the concentration of both the cellulosate anion (favoring fixation) and the hydroxyl ion (favoring hydrolysis).[9] An optimal pH (typically 10-11 for DCT dyes) is required to maximize the fixation-to-hydrolysis ratio.[7] |

| Electrolyte (Salt) | Increases exhaustion, indirectly aiding fixation | Decreases rate | An electrolyte like sodium chloride or sodium sulfate (B86663) reduces the electrostatic repulsion between the anionic dye and the negatively charged cotton surface, promoting dye uptake (exhaustion) from the bath onto the fiber, making it available for fixation.[8] Higher salt concentration can also reduce the solubility of the dye, further promoting its association with the fiber.[9] |

| Time | Increases with time until reactive sites are consumed | Increases with time | Longer reaction times allow for more complete fixation but also increase the extent of dye hydrolysis in the bath.[9] |

Experimental Protocol: Determination of Fixation Efficiency

The fixation efficiency (F%) is a critical metric, representing the percentage of the initially applied dye that covalently bonds to the fiber. A common method for its determination is via UV-Visible spectrophotometry.

Objective: To quantify the percentage of C.I. Reactive Yellow 86 that has been covalently fixed to a cotton substrate.

Materials & Equipment:

-

UV-Vis Spectrophotometer

-

Cotton fabric swatches (e.g., 5 grams)

-

C.I. Reactive Yellow 86

-

Sodium Chloride (NaCl)

-

Sodium Carbonate (Na₂CO₃)

-

Standard non-ionic detergent

-

Laboratory dyeing apparatus (e.g., shaking water bath)

-

Volumetric flasks, pipettes, and beakers

Procedure:

-

Calibration Curve:

-

Prepare a stock solution of the dye with a known concentration (e.g., 1 g/L).

-

Create a series of standard dilutions from the stock solution.

-

Measure the absorbance of each standard at the dye's maximum wavelength (λ_max).

-

Plot absorbance vs. concentration to create a Beer-Lambert Law calibration curve.

-

-

Dyeing Process:

-

Prepare a dyebath with a known volume (V₀) and an initial dye concentration (C₀), calculated from the weight of dye added.[11] Add a specified amount of NaCl (e.g., 60 g/L).

-

Immerse the cotton swatch in the dyebath and agitate for a set time (e.g., 30 minutes) to allow for dye exhaustion.

-

Add a known amount of Na₂CO₃ (e.g., 20 g/L) to the bath to raise the pH and initiate fixation.

-

Continue the dyeing process at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[11]

-

-

Measurement of Unfixed Dye:

-

After dyeing, remove the fabric. The remaining dyebath is the residual liquor. Measure its volume (V₁) and, after appropriate dilution, its concentration (C₁) using the spectrophotometer and calibration curve. This represents the un-exhausted and hydrolyzed dye.

-

Thoroughly rinse the dyed fabric in cold water.

-

Wash the fabric in a hot solution (e.g., 90°C) containing a non-ionic detergent for 10-15 minutes to remove all unfixed, hydrolyzed dye.[11]

-

Collect all rinsing and washing liquors into a volumetric flask. This is the soaping solution. Measure its total volume (V₂) and concentration (C₂).[11]

-

-

Calculation:

-

Exhaustion (E%) : The percentage of dye that moved from the bath to the fiber.

-

E% = ((C₀V₀ - C₁V₁) / C₀V₀) * 100

-

-

Fixation (F%) : The percentage of the initial dye that is covalently bonded.

-

F% = ((C₀V₀ - C₁V₁ - C₂V₂) / C₀V₀) * 100[11]

-

-

Reactivity (R%) : The percentage of the exhausted dye that is fixed.

-

R% = (F% / E%) * 100

-

-

This protocol allows for a quantitative assessment of the dye's performance under specific application conditions.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. textilementor.com [textilementor.com]

- 3. 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:2) | C18H14Cl2N8Na2O9S2 | CID 122231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. C.I. Reactive Yellow 86 [chembk.com]

- 6. asianpubs.org [asianpubs.org]

- 7. textilelearner.net [textilelearner.net]

- 8. researchgate.net [researchgate.net]

- 9. textileapex.com [textileapex.com]

- 10. researchgate.net [researchgate.net]

- 11. Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal and Photolytic Stability of C.I. Reactive Yellow 86

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and photolytic stability of C.I. Reactive Yellow 86, a single azo reactive dye. The information compiled herein is intended to support research, development, and quality control efforts in various scientific and industrial applications where the stability of this dye is a critical parameter.

Introduction to C.I. Reactive Yellow 86

C.I. Reactive Yellow 86 is a water-soluble anionic dye characterized by its brilliant green-yellow hue.[1] As a dichlorotriazine reactive dye, it is designed to form a covalent bond with substrates containing hydroxyl or amino groups, such as cellulosic fibers (e.g., cotton).[2][3] This covalent fixation imparts excellent wash fastness, a desirable property in the textile industry.[2] However, the stability of the dye to thermal and photolytic degradation is crucial for its performance and the longevity of the colored material. Understanding these stability aspects is also critical in contexts where the dye's degradation products might be of concern.

Chemical Structure:

-

Molecular Formula: C₁₈H₁₄Cl₂N₈Na₂O₉S₂[1]

-

Molecular Weight: 667.37 g/mol [1]

-

CAS Registry Number: 61951-86-8[1]

Thermal Stability

Detailed thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data specifically for C.I. Reactive Yellow 86 is not extensively available in the public domain. However, the thermal behavior of azo dyes and reactive dyes, in general, provides valuable insights.

Thermal decomposition of azo dyes typically involves the cleavage of the azo bond (-N=N-) as a primary degradation step.[4] This process can be influenced by the presence of various substituents on the aromatic rings.[4] For reactive dyes on cellulosic substrates like cotton, the thermal stability can also be influenced by the dye-fiber bond.

General Thermal Decomposition Pathway for Azo Dyes

The thermal degradation of azobenzene (B91143) dyes generally proceeds through the cleavage of the C-N and N=N bonds, leading to the formation of aromatic free radicals and the release of nitrogen gas.[4] The decomposition temperature and the nature of the degradation products are highly dependent on the specific chemical structure of the dye.

Experimental Protocols for Thermal Stability Assessment

Standard techniques for evaluating the thermal stability of dyes include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

Table 1: Experimental Protocols for Thermal Analysis

| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |

| Principle | Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] | Measures the difference in heat flow between a sample and a reference as a function of temperature.[6] |

| Typical Procedure | A small amount of the dye powder is placed in a crucible and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[7] | A small amount of the dye powder is sealed in a pan and heated or cooled at a controlled rate. The heat flow is monitored.[7] |

| Information Obtained | Decomposition temperatures, moisture content, and residual mass.[5] | Melting point, glass transition temperature, and enthalpy of transitions.[6] |

Photolytic Stability

The photolytic stability of reactive dyes is a critical factor for textiles exposed to light. The fading of azo dyes upon exposure to light is a well-documented phenomenon and is primarily attributed to photo-oxidation.[8] For many azo dyes, visible light is the dominant factor in this degradation process.[8]

Photodegradation of C.I. Reactive Yellow 86

Studies on the photodegradation of C.I. Reactive Yellow 86 have often focused on advanced oxidation processes (AOPs), such as the photo-Fenton process, which utilizes hydroxyl radicals to break down the dye molecule.[9] Under solar light irradiation in the presence of a Fenton reagent, C.I. Reactive Yellow 86 can be rapidly decolorized.[9] The mineralization of the dye, i.e., its complete conversion to inorganic substances like CO₂, water, and mineral acids, has also been observed.[10]

The degradation mechanism in the photo-Fenton process is believed to involve the cleavage of the azo bond and the subsequent oxidation of the resulting aromatic amines and other intermediates.[9] End-products of this process include chloride, sulfate, nitrate, and ammonium (B1175870) ions.[9]

While direct photolysis data for C.I. Reactive Yellow 86 is scarce, the general mechanism for azo dye photofading on textiles involves the excitation of the dye molecule by light, followed by reaction with oxygen.

Experimental Protocols for Photolytic Stability Assessment

The light fastness of textiles is typically evaluated using standardized test methods such as AATCC Test Method 16 and ISO 105-B02.[11][12][13] These methods involve exposing the dyed textile to a calibrated artificial light source that simulates natural sunlight.

Table 2: Experimental Protocols for Photostability Testing

| Parameter | AATCC Test Method 16.3 | ISO 105-B02 |

| Principle | Evaluates the colorfastness of textiles to light using a xenon-arc lamp as the light source.[14] | Determines the effect on the color of textiles to the action of an artificial light source representative of natural daylight (D65). |

| Light Source | Xenon-arc lamp.[11][15] | Xenon-arc lamp. |

| Procedure | A specimen of the dyed textile is exposed to the light source under controlled conditions of temperature and humidity. A portion of the specimen is shielded from the light to serve as a reference.[12] The change in color of the exposed area is assessed by comparing it to the unexposed area and to a standard gray scale for color change.[11] | A specimen of the textile is exposed to artificial light alongside a set of blue wool references with known light fastness. The color fastness is rated by comparing the fading of the specimen to that of the blue wool references. |

| Evaluation | The degree of fading is rated on a scale of 1 to 5, where 5 indicates no change in color.[12] | The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness. |

Summary of Stability Data

While specific quantitative data for the thermal and direct photolytic stability of C.I. Reactive Yellow 86 is limited, the following table summarizes the available information and general characteristics of similar dyes.

Table 3: Summary of Stability Characteristics of C.I. Reactive Yellow 86 and Related Dyes

| Stability Type | Key Findings | Quantitative Data (where available) |

| Thermal Stability | General for azo dyes: Decomposition involves cleavage of the azo bond.[4] | Specific TGA/DSC data for C.I. Reactive Yellow 86 is not readily available in the reviewed literature. |

| Photolytic Stability | Primarily susceptible to fading by visible light-induced photo-oxidation.[8] | Photo-Fenton Degradation: >90% decolorization of a 40 mg/L solution in 20 minutes under solar light.[9] Mineralization rate of ~83% after 24 hours under UV irradiation.[9] |

| Hydrolytic Stability | As a dichlorotriazine dye, it is susceptible to hydrolysis, especially under alkaline conditions, which can affect its fixation efficiency.[16][17] | The rate of hydrolysis is pH and temperature-dependent.[17] |

Conclusion

The stability of C.I. Reactive Yellow 86 is a multifaceted issue. While its covalent bonding to substrates provides excellent wash fastness, its susceptibility to photolytic and potentially thermal degradation are important considerations for its application and the long-term performance of colored materials. The primary mechanism of photofading appears to be photo-oxidation driven by visible light. Advanced oxidation processes can effectively degrade the dye, indicating that it is susceptible to radical-based chemical attack. Further research is needed to quantify the thermal stability of C.I. Reactive Yellow 86 and to elucidate its direct photolytic degradation pathways on various substrates. The standardized testing protocols outlined in this guide provide a framework for conducting such stability assessments.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. ijert.org [ijert.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. dl.edi-info.ir [dl.edi-info.ir]

- 9. Degradation of Reactive Yellow 86 with photo-Fenton process driven by solar light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of Reactive Yellow 86 with photo-Fenton process driven by solar light-维普期刊 中文期刊服务平台 [218.28.6.71:81]

- 11. aatcctestmethods.com [aatcctestmethods.com]

- 12. contracttextiles.org [contracttextiles.org]

- 13. blog.qima.com [blog.qima.com]

- 14. micomlab.com [micomlab.com]

- 15. arcwear.com [arcwear.com]

- 16. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]

- 17. researchgate.net [researchgate.net]

C.I. Reactive yellow 86 discovery and historical development

This technical guide provides a comprehensive overview of the discovery, historical development, chemical properties, synthesis, and application of C.I. Reactive Yellow 86. The information is intended for researchers, scientists, and professionals in the fields of dye chemistry and drug development.

Introduction and Historical Context

C.I. Reactive Yellow 86 is a monoazo reactive dye characterized by its brilliant green-yellow hue.[1][2] As a member of the dichlorotriazine class of reactive dyes, its history is intrinsically linked to the groundbreaking development of the first commercial reactive dyes in the mid-20th century.

Chemical and Physical Properties

C.I. Reactive Yellow 86 is a water-soluble anionic dye.[1] Its chemical structure consists of a single azo chromophore linked to a dichlorotriazine reactive group. This reactive group is the key to its ability to form covalent bonds with hydroxyl groups on cellulosic fibers.

Table 1: Chemical and Physical Properties of C.I. Reactive Yellow 86

| Property | Value | Reference |

| C.I. Name | Reactive Yellow 86 | [1][2] |

| C.I. Number | 192755 | [3] |

| CAS Number | 61951-86-8 | [1][4][5] |

| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [1][5][6] |

| Molecular Weight | 667.37 g/mol | [1][5][6] |

| IUPAC Name | disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate | [4] |

| Appearance | Yellow powder | [1] |

| Solubility in Water | 30 g/L (at 50°C) | [1][2] |

| λmax (in water) | ~425 nm |

Synthesis of C.I. Reactive Yellow 86

The synthesis of C.I. Reactive Yellow 86 is a multi-step process involving the condensation of an aromatic amine with cyanuric chloride, followed by diazotization and coupling reactions.

3.1. Synthesis Pathway

The overall synthesis can be visualized as a three-stage process:

-

Condensation: Reaction of 4,6-Diaminobenzene-1,3-disulfonic acid with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

-

Diazotization: Conversion of the remaining primary amino group of the condensed product into a diazonium salt.

-

Coupling: Reaction of the diazonium salt with the coupling component, 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

References

Methodological & Application

Application Notes and Protocols for Staining Cellulose Fibers with C.I. Reactive Yellow 86

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the staining of cellulose (B213188) fibers using C.I. Reactive Yellow 86. This protocol is intended for laboratory-scale applications for research and analytical purposes, such as the visualization and quantification of cellulose in various matrices.

Introduction

C.I. Reactive Yellow 86 is a reactive dye that forms a covalent bond with the hydroxyl groups of cellulose under alkaline conditions.[1][2] This strong covalent linkage results in a stable and durable stain, making it an excellent tool for the specific and permanent labeling of cellulosic materials.[1] The staining process involves three key stages: exhaustion of the dye onto the fiber surface, fixation of the dye to the cellulose via a covalent bond under alkaline conditions, and a thorough washing-off process to remove any unfixed or hydrolyzed dye.[3]

Principle of Staining

The staining mechanism of C.I. Reactive Yellow 86 on cellulose fibers is based on a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups on the glucose units of the cellulose polymer become ionized, forming highly reactive cellulosate anions. These anions then act as nucleophiles, attacking the reactive group of the dye molecule and forming a stable covalent ether bond. This process ensures the dye is permanently fixed to the cellulose fiber. The addition of an electrolyte, such as sodium chloride, is often used to overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulose surface in the aqueous solution, thereby promoting the initial uptake or "exhaustion" of the dye onto the fibers.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| C.I. Reactive Yellow 86 | Laboratory Grade | Major Chemical Suppliers |

| Cellulose Fibers (e.g., cotton, viscose) | Purified | Scientific Supply Companies |

| Sodium Chloride (NaCl) | ACS Reagent Grade | Major Chemical Suppliers |

| Sodium Carbonate (Na₂CO₃), anhydrous | ACS Reagent Grade | Major Chemical Suppliers |

| Non-ionic Detergent | Laboratory Grade | Major Chemical Suppliers |

| Distilled or Deionized Water | --- | --- |

Experimental Protocols

This protocol is designed for the exhaust staining of loose cellulose fibers or fabric samples in a laboratory setting.

Preparation of Solutions

-

Dye Stock Solution (1% w/v): Dissolve 1 g of C.I. Reactive Yellow 86 in 100 mL of distilled water. Warm gently if necessary to ensure complete dissolution. Prepare this solution fresh before use.

-

Sodium Chloride Solution (1 M): Dissolve 58.44 g of NaCl in distilled water and make up to a final volume of 1 L.

-

Sodium Carbonate Solution (1 M): Dissolve 105.99 g of anhydrous Na₂CO₃ in distilled water and make up to a final volume of 1 L.

-

Washing Solution (0.2% Non-ionic Detergent): Add 2 mL of non-ionic detergent to 1 L of distilled water.

Staining Procedure

The following procedure is based on a liquor ratio of 20:1 (20 mL of solution for every 1 g of cellulose fibers). Adjust volumes as needed for your specific sample size.

| Step | Procedure | Parameters |

| 1 | Pre-wetting: Immerse the cellulose fibers in distilled water for 10 minutes to ensure even wetting. Squeeze out excess water. | Room Temperature |

| 2 | Exhaustion: Place the pre-wetted fibers in a suitable vessel (e.g., beaker, flask). Add the required volume of distilled water, C.I. Reactive Yellow 86 stock solution, and Sodium Chloride solution. Agitate gently. | See Table 1 for concentrations. |

| 3 | Heating: Gradually heat the staining bath to the fixation temperature over 15-20 minutes. | 60-80°C[5][6] |

| 4 | Fixation: Once the target temperature is reached, add the required volume of Sodium Carbonate solution. Continue the incubation with gentle agitation. | 30-60 minutes[6][7] |

| 5 | Cooling: After the fixation period, allow the staining bath to cool down to near room temperature. | --- |

Post-Staining Washing Procedure

A thorough washing procedure is critical to remove all unfixed and hydrolyzed dye, ensuring a stable and specific stain with low background.[8]

| Step | Procedure | Temperature | Duration |

| 1 | Cold Rinse: Rinse the stained fibers under cold running tap water. | Cold | 5 minutes[9] |

| 2 | Hot Rinse: Rinse the fibers with hot distilled water. | 80-90°C[9] | 10 minutes[9] |

| 3 | Soaping: Wash the fibers in the washing solution (0.2% non-ionic detergent). | Near boiling (90-95°C) | 10-15 minutes[6][7] |

| 4 | Hot Rinse: Rinse the fibers thoroughly with hot distilled water. | 80-90°C | 10 minutes |

| 5 | Cold Rinse: Perform a final rinse with cold distilled water. | Cold | 5 minutes |

| 6 | Drying: Squeeze out excess water and allow the fibers to air dry or dry in an oven at a low temperature (e.g., 60°C). | --- | --- |

Quantitative Data

The following table provides recommended starting concentrations for the staining protocol. These may need to be optimized depending on the specific type of cellulose and the desired staining intensity.

Table 1: Recommended Reagent Concentrations for Staining Protocol

| Parameter | Concentration Range | Rationale |

| C.I. Reactive Yellow 86 | 1-2% (on weight of fiber) | Provides sufficient color depth for most applications.[10] |

| Sodium Chloride (NaCl) | 30-80 g/L | Promotes exhaustion of the dye onto the cellulose fibers.[2][11] |

| Sodium Carbonate (Na₂CO₃) | 10-20 g/L | Creates the necessary alkaline environment (pH 10.5-11.5) for the fixation reaction.[5][12] |

| Staining Temperature | 60-80°C | Optimal temperature for the reaction between the dye and cellulose.[5][6] |

| Fixation Time | 30-60 minutes | Sufficient time for the covalent bond formation to occur.[6][7] |

| Liquor Ratio | 10:1 to 50:1 | A common range for laboratory-scale exhaust dyeing/staining.[11][13] |

Visualizations

Signaling Pathway of Cellulose Staining

Caption: Covalent bond formation between C.I. Reactive Yellow 86 and cellulose.

Experimental Workflow for Cellulose Staining

Caption: Workflow for staining cellulose fibers with C.I. Reactive Yellow 86.

References

- 1. ijsrd.com [ijsrd.com]

- 2. textilelearner.net [textilelearner.net]

- 3. scribd.com [scribd.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 6. pjoes.com [pjoes.com]

- 7. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Washing Off Reactive Dyes, Dyeing Rinsing Systems, Combined Cooling and Rinsing - Fibre2Fashion [fibre2fashion.com]

- 9. fsw.cc [fsw.cc]

- 10. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]

- 11. thaiscience.info [thaiscience.info]

- 12. Effect of Varying Concentration of Soda Ash on Fastness Properties of Reactive Dyed Cotton Fabric [article.sapub.org]

- 13. CN103266507A - Reactive dye cosolvent staining method for cellulose fabric - Google Patents [patents.google.com]

Application Notes and Protocols: C.I. Reactive Yellow 86 as a Fluorescent Probe for Biomolecule Tracking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of C.I. Reactive Yellow 86 as a fluorescent probe for labeling and tracking biomolecules. While traditionally used as a textile dye, its reactive nature and classification as a fluorescent dye suggest its utility in biological applications.[1] This document outlines its chemical properties, a generalized protocol for covalent labeling of proteins, and methods for characterization and visualization.

Introduction

C.I. Reactive Yellow 86 is a reactive dye containing a dichlorotriazine group.[2][3] This functional group allows for the formation of stable covalent bonds with nucleophilic groups on biomolecules, such as the primary amines found in proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group).[4] This covalent linkage makes it a candidate for a stable fluorescent tag for tracking the localization, movement, and interactions of biomolecules in various experimental systems. Fluorescent labeling is a highly sensitive and non-destructive method for detecting biomolecules in applications such as fluorescence microscopy, immunoassays, and flow cytometry.[4]

Data Presentation

The following tables summarize the known properties of C.I. Reactive Yellow 86 and the recommended starting conditions for protein labeling experiments. It is important to note that specific photophysical properties, such as quantum yield and precise excitation/emission maxima, for its use as a biomolecular probe are not extensively documented and should be determined experimentally.

Table 1: Physicochemical Properties of C.I. Reactive Yellow 86

| Property | Value | Reference |

| C.I. Name | Reactive Yellow 86 | [2] |

| CAS Number | 61951-86-8 | [2][5] |

| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [2][5][6] |

| Molecular Weight | 667.37 g/mol | [2][6] |

| Reactive Group | Dichlorotriazine | [3] |

| Reactivity | Primary Amines (e.g., Lysine) | [4] |

| Appearance | Yellow Powder | [2] |

Table 2: Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can enhance labeling efficiency. |

| Dye:Protein Molar Ratio | 10:1 to 30:1 | This should be optimized for the specific protein to achieve the desired degree of labeling (DOL). |

| Reaction Buffer | 0.1 M Sodium Bicarbonate | Buffers containing primary amines (e.g., Tris) should be avoided as they compete for reaction with the dye.[4] |

| Reaction pH | 8.5 - 9.5 | A slightly alkaline pH ensures that the target amino groups are deprotonated and more nucleophilic.[4] |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 1 - 2 hours | The reaction should be protected from light. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to stop the reaction by consuming excess reactive dye. |

Experimental Protocols

The following are detailed protocols for the labeling of proteins with C.I. Reactive Yellow 86, purification of the conjugate, and determination of the degree of labeling.

Protocol 1: Covalent Labeling of Proteins with C.I. Reactive Yellow 86

This protocol describes a general procedure for conjugating C.I. Reactive Yellow 86 to a protein of interest.

Materials:

-

Protein of interest

-

C.I. Reactive Yellow 86

-

0.1 M Sodium Bicarbonate buffer, pH 9.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.

-

Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of C.I. Reactive Yellow 86 in anhydrous DMF or DMSO.

-

Labeling Reaction: While gently stirring the protein solution, slowly add the calculated amount of the C.I. Reactive Yellow 86 stock solution to achieve the desired dye-to-protein molar ratio (refer to Table 2).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Reaction Quenching: Stop the reaction by adding the quenching reagent (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

Protocol 2: Purification of the Labeled Protein

This protocol is for the separation of the fluorescently labeled protein from the unreacted dye.

Procedure:

-

Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

-

Sample Loading: Apply the quenched reaction mixture from Protocol 1 to the top of the equilibrated column.

-

Elution: Elute the sample with PBS. The larger, labeled protein will travel faster through the column and elute first as a colored band. The smaller, unreacted dye molecules will be retained longer and elute later.

-

Fraction Collection: Collect the fractions containing the labeled protein.

-

Verification of Purity: Purity can be assessed by techniques such as SDS-PAGE, where the labeled protein will appear as a fluorescent band, and the absence of fluorescence at the dye front indicates the removal of free dye.

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

-

Spectrophotometric Measurement: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and the absorbance maximum (λₘₐₓ) of C.I. Reactive Yellow 86. The λₘₐₓ should be determined experimentally, but for many yellow dyes, it is in the range of 400-450 nm.

-

Calculation: The DOL can be calculated using the following formula:

DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF)) × ε_dye]

Where:

-

Aₘₐₓ is the absorbance of the conjugate at the λₘₐₓ of the dye.

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of C.I. Reactive Yellow 86 at its λₘₐₓ (to be determined experimentally).

-

CF is a correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).

-

Visualizations

The following diagrams illustrate the key processes involved in using C.I. Reactive Yellow 86 as a fluorescent probe.

Caption: Experimental workflow for biomolecule labeling with C.I. Reactive Yellow 86.

Caption: Covalent labeling and fluorescence detection pathway.

References

Application of C.I. Reactive Yellow 86 in Textile Dyeing Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Yellow 86 is a monochlorotriazine (MCT) reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose.[1] Its popularity stems from its ability to form a strong covalent bond with the fiber, resulting in dyeings with good wet fastness properties and bright, vibrant shades.[2] This document provides detailed application notes and experimental protocols for the use of C.I. Reactive Yellow 86 in textile dyeing research, focusing on exhaustion and cold pad-batch methods.

Chemical and Physical Properties

| Property | Value |

| C.I. Name | Reactive Yellow 86 |

| CAS Number | 61951-86-8 |

| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ |

| Molecular Weight | 667.37 g/mol |

| Appearance | Yellow Powder |

| Solubility | Soluble in water (30 g/L at 50°C)[1] |

Application in Textile Dyeing

C.I. Reactive Yellow 86 is primarily used for dyeing cotton and other cellulosic fibers. The dyeing process involves the formation of a covalent bond between the reactive group of the dye and the hydroxyl groups of the cellulose (B213188) under alkaline conditions.[3] Key application methods include exhaustion dyeing and cold pad-batch dyeing.

Exhaustion Dyeing